molecular formula C21H38B2 B14407656 9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane CAS No. 81547-70-8

9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane

Cat. No.: B14407656
CAS No.: 81547-70-8
M. Wt: 312.2 g/mol
InChI Key: WGEOJUGBVIISIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane is an organoborane compound. This compound is known for its use in organic chemistry, particularly as a hydroboration reagent. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. This reaction yields the desired compound, which can be isolated as a solid or in solution form .

Industrial Production Methods

The compound is commercially available and is often provided as a solution in tetrahydrofuran. The industrial production methods are similar to the laboratory synthesis, involving the reaction of 1,5-cyclooctadiene with borane .

Chemical Reactions Analysis

Scientific Research Applications

9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through hydroboration, where it adds across the double bonds of alkenes. The hydride-bridged dimer cleaves in the presence of reducible substrates, facilitating the addition of boron to the substrate. This regioselective addition allows for the formation of terminal alcohols upon subsequent oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane is unique due to its high regioselectivity in hydroboration reactions, which allows for the selective formation of terminal alcohols. This selectivity is greater compared to other borane reagents, making it particularly valuable in organic synthesis .

Properties

CAS No.

81547-70-8

Molecular Formula

C21H38B2

Molecular Weight

312.2 g/mol

IUPAC Name

9-[5-(9-borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C21H38B2/c1(2-16-22-18-8-4-9-19(22)11-5-10-18)3-17-23-20-12-6-13-21(23)15-7-14-20/h18-21H,1-17H2

InChI Key

WGEOJUGBVIISIL-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCCCCB3C4CCCC3CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.